Cas no 58286-51-4 (Scutellarin)

Scutellarin structure
Scutellarin structure
Product Name:Scutellarin
Numero CAS:58286-51-4
MF:C24H28O11
MW:492.472528457642
CID:1609800
PubChem ID:21603201
Update Time:2024-03-01

Scutellarin Proprietà chimiche e fisiche

Nomi e identificatori

    • [2-(hexopyranosyloxy)-6-hydroxy-1b,5a,6,6a-tetrahydrooxireno[4,5]cyclopenta[1,2-c]pyran-1a(2H)-yl]methyl (2E)-3-phenylprop-2-enoate
    • [2-(Hexopyranosyloxy)-6-hydroxy-1b,5a,6,6a-tetrahydrooxireno[4,5]cyclopenta[1,2-c]pyran-1a(2H)-yl]methyl (2E)-3-phenylacrylate
    • 2-propenoic acid, 3-phenyl-, [2-(hexopyranosyloxy)-1b,5a,6,6a-tetrahydro-6-hydroxyoxireno[4,5]cyclopenta[1,2-c]pyran-1a(2H)-yl]methyl ester, (2E)-
    • [6-hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5a,6,6a-tetrahydro-1bH-oxireno[5,6]cyclopenta[1,3-c]pyran-1a-yl]methyl (E)-3-phenylprop-2-enoate
    • beta-D-Glucopyranoside, 1A,1B,2,5A,6,6A-hexahydro-6-hydroxy-1A-(((1-oxo-3-phenyl-2-propenyl)oxy)methyl)oxireno(4,5)cyclopenta(1,2-C)pyran-2-yl
    • BRD-K81328790-001-01-4
    • NCGC00168968-03
    • Scutellarioside I
    • 58286-51-4
    • NCGC00168968-01
    • 1399-49-1
    • AKOS040761785
    • ACon1_000554
    • [(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-phenylprop-2-enoate
    • NS00093932
    • SCHEMBL9057920
    • DTXSID301347703
    • FS-10335
    • NCGC00168968-03_C24H28O11_[(1aS,1bS,2S,5aR,6S,6aS)-2-(beta-D-Glucopyranosyloxy)-6-hydroxy-1b,5a,6,6a-tetrahydrooxireno[4,5]cyclopenta[1,2-c]pyran-1a(2H)-yl]methyl (2E)-3-phenylacrylate
    • MEGxp0_000535
    • Globularin
    • Scutellarin
    • Inchi: 1S/C24H28O11/c25-10-14-18(28)19(29)20(30)23(33-14)34-22-16-13(8-9-31-22)17(27)21-24(16,35-21)11-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1
    • Chiave InChI: SCIGYBYAZUFDLA-LUVHZPKESA-N
    • Sorrisi: O1[C@H]2[C@H]([C@@H]3C=CO[C@H]([C@@H]3[C@@]12COC(/C=C/C1C=CC=CC=1)=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O

Proprietà calcolate

  • Massa esatta: 492.163162
  • Massa monoisotopica: 492.163162
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 8
  • Complessità: 826
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 11
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 168
  • XLogP3: -0.6

Proprietà sperimentali

  • Densità: 1.56
  • Punto di ebollizione: 778.6°C at 760 mmHg
  • Punto di infiammabilità: 267.5°C
  • Indice di rifrazione: 1.671
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd